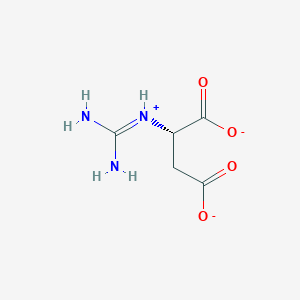

N-amidino-L-aspartate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N3O4- |

|---|---|

Molecular Weight |

174.13 g/mol |

IUPAC Name |

(2S)-2-(diaminomethylideneazaniumyl)butanedioate |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1 |

InChI Key |

VVHOUVWJCQOYGG-REOHCLBHSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Amidino L Aspartate

Chemical Synthesis Approaches for N-Amidino-L-Aspartate and Analogs

Chemical synthesis of N-substituted L-aspartic acids often involves methods like reductive amination or asymmetric hydroamination. rug.nlrsc.org However, these conventional approaches can require multiple steps and harsh reaction conditions. rug.nlrsc.org A notable strategy for the regiospecific α-functionalization of aspartic acid utilizes hexafluoroacetone (B58046) as both a protecting and activating reagent. researchgate.net This method allows for the synthesis of a N-protected and regioselectively α-carboxy-activated heterocyclic intermediate from aspartic acid and hexafluoroacetone, providing a two-step pathway to various aspartame (B1666099) analogues. researchgate.net

Another approach involves the prebiotic synthesis of aspartate through the transamination of oxaloacetate. nih.gov Studies have shown that this reaction can be catalyzed by metal ions, with CuSO₄ being effective across a pH range of 6-10. nih.gov The synthesis of both aspartate and alanine (B10760859) occurs under these conditions, with the yield of aspartate being influenced by the pH. nih.gov

Biocatalytic and Enzymatic Routes for N-Substituted Aspartic Acid Derivatives

Biocatalytic methods offer a more environmentally friendly and step-economical alternative to traditional chemical synthesis for producing optically pure N-substituted L-aspartic acids. rug.nlrsc.org Carbon-nitrogen (C-N) lyases, such as aspartate ammonia (B1221849) lyase (AspB), 3-methylaspartate ammonia lyase (MAL), and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, are key enzymes in this field. rsc.orgd-nb.info

Aspartate ammonia lyase from Bacillus sp. YM55-1 has been shown to catalyze the Michael addition of various nucleophiles to fumarate, yielding N-substituted aspartic acids with high enantioselectivity (>97% ee). nih.gov This enzyme exhibits broad nucleophile specificity, accepting hydroxylamine, hydrazine, methoxylamine, and methylamine (B109427) as substrates. nih.gov

Similarly, EDDS lyase is a versatile biocatalyst for the asymmetric synthesis of N-arylated and N-arylalkyl-substituted aspartic acids. rug.nlrsc.orgacs.org It facilitates the addition of a wide range of arylamines and arylalkylamines to fumarate, producing the corresponding N-substituted L-aspartic acids with excellent enantiopurity (>99% ee) and in good yields. rug.nlrsc.orgacs.org A chemoenzymatic cascade combining EDDS lyase-catalyzed hydroamination with an acid-catalyzed cyclization has also been developed for the synthesis of enantiomerically pure pyrazolidin-3-ones. acs.org

The table below summarizes the biocatalytic synthesis of various N-substituted aspartic acids using different enzymes and substrates.

| Enzyme | Substrate(s) | Product(s) | Key Findings |

| Aspartate Ammonia Lyase (AspB) from Bacillus sp. YM55-1 | Fumarate, Hydroxylamine, Hydrazine, Methoxylamine, Methylamine | N-substituted aspartic acids | Excellent enantioselectivity (>97% ee); Broad nucleophile specificity. nih.gov |

| Ethylenediamine-N,N′-disuccinic acid (EDDS) Lyase | Fumarate, Arylamines | N-arylated aspartic acids | High conversions and enantiomeric excess (>99% ee). acs.org |

| Ethylenediamine-N,N′-disuccinic acid (EDDS) Lyase | Fumarate, Arylalkylamines | N-arylalkyl-substituted L-aspartic acids | Good isolated yields (up to 79%) and excellent enantiopurity (>99% ee). rug.nlrsc.org |

| Methylaspartate Ammonia Lyase (MAL) variant MAL-Q73A | Fumarate, Cycloalkyl amines | N-cycloalkyl-substituted L-aspartic acids | Accepted a limited range of cycloalkyl amines with low conversions (20-25%). d-nb.info |

| Engineered Tryptophan Synthase β-subunit (TrpB) | Serine, Amine nucleophiles | β-N-substituted amino acids | Directed evolution improved activity with diverse amine nucleophiles. nih.gov |

Strategies for Chemical Modification and Functionalization of the Aspartate Backbone

The aspartate scaffold is a valuable starting point for creating novel compounds with potential therapeutic applications, particularly as inhibitors of excitatory amino acid transporters (EAATs). acs.orgacs.org Chemical modification strategies often target the carboxylic acid side chains of aspartate and glutamate (B1630785) residues. nih.gov Esterification of these groups is a common approach to enhance properties like intracellular delivery by reducing the negative charge of the molecule. nih.gov

Chemoenzymatic synthesis has been successfully employed to create a series of novel aspartate derivatives with (cyclo)alkyloxy and (hetero)aryloxy substituents at the C-3 position. acs.org These modifications have led to the development of potent, non-substrate pan-inhibitors of EAATs. acs.org Further exploration of the aspartate scaffold has led to the design and synthesis of β-indolyloxy aspartate analogs, which have shown promise as hEAAT1,2-preferring inhibitors. acs.org

Functionalization can also be achieved by incorporating specific peptide sequences. For instance, the Arg-Gly-Asp (RGD) peptide has been used to functionalize polymeric scaffolds to enhance cell adhesion and osteodifferentiation in tissue engineering applications. nih.gov

Another strategy involves the use of hexafluoroacetone as a protecting and activating reagent, which allows for the regiospecific α-functionalization of aspartic acid. This method enables the creation of diverse aspartame analogues. researchgate.net Furthermore, the aspartate backbone can undergo spontaneous modifications, such as the formation of isoaspartate (isoAsp) through the isomerization of asparagine and aspartate residues. acs.org This process involves a succinimide (B58015) intermediate and can be influenced by pH. acs.org

Metabolic Pathways and Intermediary Roles of N Amidino L Aspartate

Enzymatic Hydrolysis and Conversion to L-Aspartate and Urea (B33335): The Amidinoaspartase Pathwayresearchgate.netjoueb.com

The primary metabolic fate of N-amidino-L-aspartate involves its enzymatic breakdown through the amidinoaspartase pathway. researchgate.netjoueb.com This process is catalyzed by a specific enzyme that hydrolyzes the compound into L-aspartate and urea. researchgate.netqmul.ac.uk

Amidinoaspartase (EC 3.5.3.14) Characterization and Catalytic Mechanismqmul.ac.uk

Amidinoaspartase, systematically named N-amidino-L-aspartate amidinohydrolase, is the key enzyme responsible for the hydrolysis of N-amidino-L-aspartate. qmul.ac.uk An enzyme with this function has been purified from the bacterium Pseudomonas chlororaphis. researchgate.net

The catalytic reaction carried out by amidinoaspartase is as follows: N-amidino-L-aspartate + H₂O → L-aspartate + urea qmul.ac.uk

This enzyme exhibits a degree of specificity, as it also acts on N-amidino-L-glutamate, albeit at a slower rate. qmul.ac.uk

Table 1: Amidinoaspartase (EC 3.5.3.14) Characteristics

| Feature | Description |

|---|---|

| Accepted Name | Amidinoaspartase |

| Systematic Name | N-amidino-L-aspartate amidinohydrolase |

| Reaction | N-amidino-L-aspartate + H₂O → L-aspartate + urea |

| Other Substrates | Acts slowly on N-amidino-L-glutamate |

| Source Organism | Pseudomonas chlororaphis |

| EC Number | 3.5.3.14 |

Role of L-Aspartate as a Downstream Metabolitemdpi.comencyclopedia.pub

The production of L-aspartate from the hydrolysis of N-amidino-L-aspartate positions it as a significant downstream metabolite. L-aspartate is a crucial amino acid that serves as a fundamental building block for numerous metabolic processes essential for growth and defense in various organisms. mdpi.comencyclopedia.pub It is a precursor for the biosynthesis of other amino acids, nucleotides, and intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comencyclopedia.pub In plants, L-aspartate and its derivatives are vital for nitrogen assimilation and transport. encyclopedia.pub In animals, L-aspartate is recognized for its role as a neurotransmitter in the central nervous system. nih.gov

Interconnections with Arginine Metabolism and Guanidino Compound Cyclesresearchgate.netmdpi.com

N-amidino-L-aspartate metabolism is intricately linked to the metabolism of arginine and the cycling of other guanidino compounds. researchgate.netmdpi.com Arginine, a semi-essential amino acid, is a central player in various metabolic pathways, including the urea cycle and the synthesis of nitric oxide. mdpi.comfrontiersin.org Guanidino compounds, characterized by the presence of a guanidinium (B1211019) group, are involved in diverse physiological functions. scholaris.ca

The metabolic origins of N-amidino-L-aspartate, also known as guanidinosuccinic acid (GSA), are thought to arise from the oxidation of argininosuccinic acid. hmdb.catoxno.com.au This process is particularly relevant in the context of renal failure, where elevated urea levels can inhibit enzymes in the urea cycle, leading to a decrease in hepatic arginine levels and a subsequent increase in GSA concentrations. hmdb.catoxno.com.au

Formation and Accumulation in Specific Physiological States: The Uremic Toxin Contexthmdb.cat3db.ca

Under specific physiological conditions, particularly in states of renal dysfunction, N-amidino-L-aspartate can accumulate in the body and function as a uremic toxin. hmdb.cat3db.ca Uremic toxins are compounds that are retained in the body due to impaired kidney function and can contribute to the symptoms and pathology of uremic syndrome. t3db.camedscape.com

N-amidino-L-aspartate is classified as a small, water-soluble, non-protein-bound uremic toxin. nih.gov Its accumulation is a feature of both acute kidney injury and chronic kidney disease when the glomerular filtration rate falls significantly. medscape.com Increased levels of this compound have been observed in the serum and cerebrospinal fluid of patients with renal failure. caymanchem.com The accumulation of guanidino compounds, including N-amidino-L-aspartate, is believed to contribute to the neurological complications of uremia, such as seizures, by activating excitatory N-methyl-D-aspartate (NMDA) receptors. medscape.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| N-amidino-L-aspartate | |

| L-aspartate | |

| Urea | |

| Amidinoaspartase | |

| N-amidino-L-glutamate | |

| Arginine | |

| Argininosuccinic acid | ASA |

| Guanidinosuccinic acid | GSA |

| Nitric oxide | NO |

Enzymatic Interactions and Molecular Mechanisms

Substrate Specificity and Catalytic Efficiency of Enzymes Interacting with N-Amidino-L-Aspartate

The specificity of an enzyme for its substrate is a cornerstone of its biological function, ensuring the precision of metabolic pathways. solubilityofthings.com Enzymes that interact with N-amidino-L-aspartate exhibit a range of specificities and catalytic efficiencies, which are crucial for their designated roles.

Amidinoaspartase (EC 3.5.3.14) , also known as N-amidino-L-aspartate amidinohydrolase, demonstrates a notable specificity for N-amidino-L-aspartate. wikipedia.orgscribd.com This enzyme catalyzes the hydrolysis of N-amidino-L-aspartate to L-aspartate and urea (B33335). wikipedia.org Studies on amidinoaspartase from Pseudomonas putida have shown that the enzyme is specific for the L-isomer of its substrate. tandfonline.com When presented with a racemic mixture of DL-amidinoaspartate, only about 50% of the substrate was hydrolyzed, indicating a clear preference for the L-configuration. tandfonline.com The Michaelis constant (Km) of this enzyme for N-amidino-L-aspartate was determined to be 10.3 mM. tandfonline.com Furthermore, amidinoaspartase has been observed to act slowly on N-amidino-L-glutamate, suggesting some, albeit limited, flexibility in its substrate recognition. scribd.comkegg.jp

Amidinotransferases (EC 2.1.4) are another class of enzymes that interact with amidino-containing compounds, catalyzing the transfer of an amidino group from a donor to an acceptor molecule. childrensmercy.orgenzyme-database.org For instance, L-arginine:glycine (B1666218) amidinotransferase (AGAT) is a key enzyme in creatine (B1669601) biosynthesis and primarily uses L-arginine as the amidino donor and glycine as the acceptor. wikipedia.org While its primary substrates are L-arginine and glycine, some amidinotransferases have a broader acceptor substrate range. uniprot.orgnih.gov For example, some can utilize alternative amino acids like L-cysteine, L-isoleucine, L-leucine, and L-methionine as acceptor substrates in vitro. enzyme-database.org The specificity of these enzymes is critical for the biosynthesis of various important molecules. tandfonline.com

The catalytic efficiency of these enzymes, often expressed as kcat/Km, reflects how efficiently they can convert a substrate into a product. For example, human cytosolic aspartate aminotransferase (GOT1) shows a remarkable discrimination of approximately 10⁶-fold against asparagine and glutamine in favor of its physiological substrates, aspartate and glutamate (B1630785). nih.gov This high degree of selectivity highlights the importance of precise molecular recognition in enzyme active sites. nih.gov

| Enzyme | EC Number | Primary Substrate(s) | Other Substrates/Notes | Km (mM) |

|---|---|---|---|---|

| Amidinoaspartase | 3.5.3.14 | N-Amidino-L-aspartate | Acts slowly on N-amidino-L-glutamate. Specific for the L-isomer. scribd.comtandfonline.comkegg.jp | 10.3 (for N-amidino-L-aspartate) tandfonline.com |

| L-Arginine:glycine amidinotransferase (AGAT) | 2.1.4.1 | L-Arginine, Glycine | Can use other amino acids as acceptor substrates in vitro. uniprot.orgenzyme-database.org | 0.002 (for L-arginine), 0.003 (for glycine) uniprot.org |

Inhibition Studies of Amidinoaspartase and Related Amidinohydrolases

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for developing potential therapeutic agents. Amidinoaspartase and other amidinohydrolases are subject to inhibition by various compounds, which provides valuable information about their active site structure and catalytic mechanism.

Amidinoaspartase from Pseudomonas species has been a subject of inhibition studies. It has been found that certain compounds can act as competitive inhibitors. kyoto-u.ac.jp For example, a variety of compounds have been tested as inhibitors for amidinohydrolases from Pseudomonas sp. ATCC 14676, P. aeruginosa PAO1, and Flavobacterium GE-1. kyoto-u.ac.jp

Creatine amidinohydrolase (creatinase, EC 3.5.3.3) , a related amidinohydrolase, has been shown to be strongly inhibited by silver ions. google.comgoogle.com Even micromolar concentrations of silver nitrate (B79036) can lead to complete inhibition of the enzyme's activity. google.comgoogle.com This highlights the sensitivity of some amidinohydrolases to metal ions.

Agmatinase , another member of the ureohydrolase superfamily, can be inhibited by compounds like 1,6-diaminohexane. nih.gov Structural studies have revealed that this inhibition occurs through the displacement of a water molecule that bridges the two metal ions in the enzyme's active site. nih.gov

The inhibition of these enzymes can also be influenced by the presence of metal chelating agents. For instance, the activity of an L-amidase from Ochrobactrum anthropi was strongly inhibited by EDTA and 1,10-phenanthroline. nih.gov This suggests the importance of metal ions for the catalytic activity of these enzymes.

| Enzyme | Inhibitor | Type of Inhibition | Mechanism/Notes |

|---|---|---|---|

| Creatine amidinohydrolase | Silver ions (Ag+) | Non-competitive (likely) | Effective at micromolar concentrations, causing complete inactivation. google.comgoogle.com |

| Agmatinase | 1,6-diaminohexane | Competitive (likely) | Displaces the metal-bridging water molecule in the active site. nih.gov |

| L-amidase (Ochrobactrum anthropi) | EDTA, 1,10-phenanthroline | Inhibition by metal chelation | Activity can be restored by adding certain divalent cations like Zn2+ and Mn2+. nih.gov |

Mechanistic Insights into Amidino Group Transfer Reactions

Amidino group transfer reactions are fundamental to the biosynthesis of several important biological molecules, including creatine. wikipedia.org The enzymes that catalyze these reactions, amidinotransferases, employ a sophisticated "ping-pong" mechanism involving a covalent intermediate. ebi.ac.uk

The reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT) serves as a classic example. The process begins with the nucleophilic attack of the thiol group of a cysteine residue (Cys407 in human AGAT) in the enzyme's active site on the amidino carbon of the L-arginine substrate. ebi.ac.ukembopress.org This leads to the formation of a covalent amidino-enzyme intermediate and the release of L-ornithine. embopress.org

In the second step of the reaction, the amino group of the acceptor substrate, glycine, attacks the amidino-carbon of the covalent intermediate. ebi.ac.ukembopress.org This results in the formation of a tetrahedral adduct, which then collapses, releasing the final product, guanidinoacetate, and regenerating the free enzyme. ebi.ac.uk The active site of AGAT contains a catalytic triad (B1167595) of cysteine, histidine (His303), and aspartate (Asp254), which is crucial for facilitating this reaction. ebi.ac.ukembopress.org The histidine residue acts as a general acid-base catalyst, while the aspartate helps to stabilize the intermediates formed during the reaction. ebi.ac.uk

The active site channel of AGAT is deep and narrow, which contributes to its substrate specificity by allowing only molecules that fit precisely to reach the catalytic cysteine residue. embopress.org This structural feature prevents larger molecules, such as arginine side chains on the surface of proteins, from acting as substrates. embopress.org

N-Amidino-L-Aspartate as a Potential Modulator of Enzymatic Activity

Beyond being a substrate, N-amidino-L-aspartate can also act as a modulator of enzymatic activity. Its presence can influence the function of certain enzymes, either by acting as an activator or an inhibitor.

N-Amidino-L-aspartate has been shown to induce whole-cell currents in rat hippocampal slices, an effect that can be reversed by NMDA receptor antagonists. caymanchem.com This suggests that it can act as an agonist at NMDA receptors, thereby modulating their activity.

In the context of amidinohydrolases, the product of the reaction, such as L-aspartate from the hydrolysis of N-amidino-L-aspartate, can sometimes act as a feedback inhibitor of the enzyme. While specific studies on N-amidino-L-aspartate as a modulator of amidinoaspartase are limited, the principle of product inhibition is common in enzyme kinetics.

Furthermore, the accumulation of guanidino compounds, including N-amidino-L-aspartate, in certain pathological conditions like renal failure, can lead to the modulation of various enzymatic pathways. caymanchem.com For instance, guanidinosuccinic acid has been identified as a uremic toxin that can modulate the activity of enzymes like NADPH oxidase. t3db.ca

The ability of N-amidino-L-aspartate and related compounds to interact with and modulate the activity of enzymes highlights their importance in both normal physiological processes and in the pathophysiology of disease.

Computational and Structural Biology Studies

Molecular Modeling and Simulation of N-Amidino-L-Aspartate and its Interactions

Molecular modeling and simulation techniques are employed to create dynamic models of N-amidino-L-aspartate(1-), predicting its behavior in various environments and its potential interactions with biological macromolecules.

N-amidino-L-aspartate(1-) is a chiral molecule, with the stereochemistry defined by the L-configuration at the alpha-carbon, which is typical for naturally occurring amino acids. libretexts.org This specific spatial arrangement is crucial for its biological recognition and function. The "L" configuration denotes the specific three-dimensional arrangement of the groups attached to the chiral alpha-carbon. libretexts.org With the exception of glycine (B1666218), all common amino acids are chiral and are found as the L-enantiomer in living systems. libretexts.org

The molecule's flexibility is determined by the rotation around several single bonds, leading to various possible conformations. Computational methods can predict the most stable conformers by calculating their relative energies. researchgate.net For N-amidino-L-aspartate(1-), key dihedral angles involve the bonds within the aspartate backbone and the connection to the amidino group. The major species at a pH of 7.3 is the conjugate base N-amidino-L-aspartate(1-), which arises from the deprotonation of the carboxy groups and protonation of the guanidino group. nih.gov

Computational tools provide key molecular descriptors for the compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₃O₄⁻ | nih.gov |

| Molecular Weight | 174.13 g/mol | nih.gov |

| Exact Mass | 174.05148074 Da | nih.gov |

| Formal Charge | -1 | nih.gov |

| Stereocenter | (2S) | nih.gov |

This table is generated based on data from computational sources.

Protein-ligand docking is a computational technique used to predict how a small molecule, such as N-amidino-L-aspartate(1-), binds to a target protein. nih.gov This process involves searching for the optimal binding orientation and conformation of the ligand within the protein's active site. nih.gov The strength of the interaction is then estimated using a scoring function.

Given its structure, N-amidino-L-aspartate(1-) is predicted to interact with protein binding sites through a combination of electrostatic interactions and hydrogen bonds. The negatively charged carboxylate groups can form strong ionic bonds or hydrogen bonds with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys), or with residues capable of hydrogen bonding like Threonine (Thr). researchgate.netmdpi.com The protonated guanidinium (B1211019) group is an excellent hydrogen bond donor, likely interacting with negatively charged residues such as Aspartate (Asp) and Glutamate (B1630785) (Glu) or with the protein backbone carbonyls. mdpi.com Studies have shown that charged residues like aspartate, histidine, and arginine are frequently enriched in protein binding pockets, highlighting their importance in ligand recognition. mdpi.com

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

| Carboxylate groups (-COO⁻) | Arginine (Arg), Lysine (Lys) | Ionic Bonding, Hydrogen Bonding |

| Guanidinium group (-C(NH₂)(NH₂⁺)) | Aspartate (Asp), Glutamate (Glu) | Ionic Bonding, Hydrogen Bonding |

| Amine group (-NH-) | Serine (Ser), Threonine (Thr) | Hydrogen Bonding |

This table outlines hypothetical interactions based on the chemical properties of the ligand's functional groups and common protein residues.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of N-amidino-L-aspartate(1-). nih.gov Methods like Density Functional Theory (DFT) are used to determine the distribution of electron density, molecular orbital energies, and other electronic properties. researchgate.netmdpi.com

These calculations can map the molecule's electrostatic potential, revealing regions that are electron-rich (negatively charged) or electron-poor (positively charged). For N-amidino-L-aspartate(1-), the carboxylate groups are highly electron-rich, while the guanidinium group is electron-poor, which dictates its interaction with other molecules. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

| Calculated Property | Significance |

| Electrostatic Potential Map | Visualizes charge distribution, identifying sites for electrostatic interactions. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

This table summarizes key parameters derived from quantum chemical calculations and their general significance.

Structure-Activity Relationship (SAR) Investigations for N-Amidino-L-Aspartate Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. While specific SAR studies for N-amidino-L-aspartate analogs are not extensively detailed in the available literature, a hypothetical analysis can be based on its key structural features. The goal of such investigations is to identify which parts of the molecule are essential for its function. mdpi.comnih.gov

Key areas for SAR investigation would include:

The Guanidino Group: Modifying the basicity, size, or hydrogen-bonding capacity of this group could significantly alter binding affinity and specificity.

The Carboxylate Groups: Altering the distance between the two carboxylate groups or replacing one with another functional group would probe the importance of this dicarboxylic acid feature for target recognition.

The L-Stereocenter: Synthesizing the D-enantiomer would determine the stereochemical requirements of its biological target(s).

The Molecular Backbone: Changing the length of the carbon chain between the alpha-carbon and the second carboxylate group could impact how the molecule fits into a binding site.

| Molecular Modification | Potential Impact on Activity |

| Modification of Guanidino Group | Alters basicity and hydrogen bonding, likely affecting binding affinity. |

| Esterification of Carboxylates | Neutralizes negative charges, likely reducing or eliminating interactions with positively charged residues. |

| Inversion of Stereocenter (L to D) | Could significantly decrease or abolish activity if the target is stereospecific. |

| Altering Backbone Length | Changes the spatial orientation of functional groups, potentially disrupting optimal binding. |

This table presents a hypothetical framework for SAR studies on N-amidino-L-aspartate analogs.

Advanced Analytical Methodologies in N Amidino L Aspartate Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of N-amidino-L-aspartate and investigating its dynamic behavior and interactions in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For N-amidino-L-aspartate, 1D NMR experiments like ¹H and ¹³C NMR provide primary information about the chemical environment of each proton and carbon atom, respectively. uobasrah.edu.iq

2D NMR techniques are employed for more detailed structural assignment and conformational analysis:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons on the aspartate backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton. bmrb.iohmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. This is crucial for determining the preferred solution conformation of N-amidino-L-aspartate by revealing through-space proximities between different parts of the molecule. mdpi.com

Table 1: Representative NMR Experiments for N-Amidino-L-Aspartate Structural Analysis

| NMR Experiment | Purpose | Information Gained |

| ¹H NMR | To identify all unique proton environments. | Chemical shift, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | To identify all unique carbon environments. | Chemical shift of each carbon atom in the molecule's backbone and side chains. |

| COSY | To identify scalar-coupled protons (¹H-¹H). | Connectivity of protons through bonds, confirming the aspartate structure. |

| HSQC | To correlate protons with their directly attached carbons. | Unambiguous assignment of ¹H and ¹³C signals for the molecule's framework. |

| NOESY | To identify protons that are close in three-dimensional space. | Through-space correlations that define the molecule's solution conformation. |

Mass Spectrometry (MS) is a cornerstone technique for the sensitive identification and precise quantification of N-amidino-L-aspartate. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of the compound in complex mixtures such as cell extracts or plasma. researchgate.netrestek.com

For identification, high-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, enabling definitive structural confirmation.

For quantification, Multiple Reaction Monitoring (MRM) is often the method of choice. This technique offers exceptional sensitivity and selectivity by monitoring a specific transition from a precursor ion to a product ion. By using a stable isotope-labeled internal standard, such as ¹⁵N or ¹³C-labeled N-amidino-L-aspartate, precise and accurate quantification can be achieved even at very low concentrations. nih.gov

Table 2: Experimental Mass Spectrometry Data for N-amidino-L-aspartate(1-)

| Parameter | Value / Observation | Source |

| Precursor Type | [M+H]⁺ | PubChem CID: 97856 nih.gov |

| Precursor m/z | 176.0666 | PubChem CID: 97856 nih.gov |

| MS/MS Fragmentation Peaks (m/z) | 158.0, 133.9, 130.9 | PubChem CID: 97856 nih.gov |

| Instrumentation | Ion Trap (IT) | PubChem CID: 97856 nih.gov |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for isolating N-amidino-L-aspartate from reaction mixtures or biological samples and for assessing its purity. semanticscholar.org Due to its polar and charged nature, specialized chromatographic strategies are required.

High-Performance Liquid Chromatography (HPLC): This is the most common technique used. semanticscholar.orgnih.govhelixchrom.com

Reversed-Phase (RP) HPLC: Standard RP columns provide poor retention for highly polar molecules like N-amidino-L-aspartate. Therefore, ion-pairing agents (e.g., heptafluorobutyric acid) are often added to the mobile phase to increase retention and achieve separation. chem-agilent.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and provide an effective alternative to ion-pairing RP-HPLC, often yielding better retention and peak shape. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. mdpi.commdpi.com

Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. CE is a high-efficiency separation method that requires minimal sample and can be well-suited for the analysis of charged amino acid derivatives. nih.govresearchgate.net

Purity assessment is typically performed using HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or more commonly, with a UV detector after derivatization, or by using mass spectrometry. sielc.com

X-ray Crystallography for Enzyme-Ligand Complex Characterization

X-ray crystallography is the definitive method for obtaining atomic-resolution three-dimensional structures of molecules in their solid, crystalline state. frontiersin.org In the context of N-amidino-L-aspartate, this technique is primarily used to characterize its binding mode within the active site of an enzyme. While a crystal structure of a complex containing N-amidino-L-aspartate itself may not be widely available, studies on related enzyme-substrate complexes provide critical insights.

For instance, the crystal structures of argininosuccinate synthetase, an enzyme that catalyzes a similar reaction involving aspartate, have been solved in complex with substrates like citrulline and aspartate. nih.govnih.govwikipedia.org These structures reveal:

The precise orientation of the aspartate molecule within the active site.

The specific hydrogen bonds, salt bridges, and van der Waals interactions between the ligand and amino acid residues of the enzyme. nih.gov

Any conformational changes the enzyme undergoes upon ligand binding, which can be crucial for catalysis. nih.govebi.ac.uk

By studying how the closely related L-aspartate binds, researchers can build accurate homology models to predict the binding interactions of N-amidino-L-aspartate with its target enzymes.

Table 3: Example of X-ray Crystallography Data for an Enzyme-Aspartate Complex

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |

| Argininosuccinate Synthetase | Escherichia coli | 1J1Z | 2.0 | Structure reveals the binding sites for citrulline and aspartate, suggesting a conformational change is required for catalysis. nih.gov |

| Argininosuccinate Synthetase | Homo sapiens | 2NZ2 | Not specified | Provides insights into the human enzyme structure and the function of clinical mutations. nih.gov |

| Argininosuccinate Synthetase | Thermus thermophilus | 1K74 | 2.0 | Structure determined in complex with AMP and the product argininosuccinate, clarifying the stereochemistry of the reaction. researchgate.net |

Isotope-Based Tracing and Flux Analysis in Metabolic Studies

The methodology involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system, such as cultured cells or a whole organism. mdpi.com For N-amidino-L-aspartate research, one could use ¹³C-labeled L-aspartate or ¹⁵N-labeled glutamine as a tracer. nih.govresearchgate.net As the labeled precursor is metabolized, the isotope gets incorporated into downstream products, including N-amidino-L-aspartate and its subsequent metabolites.

After a set period, the cells or tissues are harvested, and the metabolites are extracted. The distribution of the isotope label (i.e., the mass isotopomer distribution) in N-amidino-L-aspartate and other related compounds is then measured using mass spectrometry or NMR spectroscopy. nih.govcortecnet.com By analyzing these labeling patterns with computational models, researchers can quantify the rate (or flux) of the metabolic reactions involved, providing a quantitative map of pathway activity. nih.govnih.gov This approach can reveal how metabolic pathways involving N-amidino-L-aspartate are altered in different physiological or disease states. nih.gov

Emerging Research Frontiers and Future Directions

Exploration of Novel Biocatalysts for N-Amidino-L-Aspartate Synthesis and Transformation

The enzymatic production and degradation of N-amidino-L-aspartate are central to controlling its biological levels. Research is actively pursuing the discovery and engineering of enzymes for these processes.

For Transformation: An enzyme capable of degrading N-amidino-L-aspartate, amidinoaspartase (EC 3.5.3.14), has been identified. wikipedia.org This enzyme, belonging to the hydrolase family, catalyzes the conversion of N-amidino-L-aspartate and water into L-aspartate and urea (B33335). wikipedia.org A specific amidino hydrolase with activity towards guanidinosuccinic acid (the protonated form of N-amidino-L-aspartate) was characterized from the bacterium Pseudomonas chlororaphis. wikipedia.orgkyoto-u.ac.jp Studies on bacterial amidinohydrolases show that the enzyme from Pseudomonas can also hydrolyze N-amidino-L-glutamate, though at a much lower rate (about 4% relative to its primary substrate). kyoto-u.ac.jp This suggests a degree of substrate flexibility that could be explored for bioremediation or diagnostic applications.

For Synthesis: The biocatalytic synthesis of N-amidino-L-aspartate is more challenging. The direct transfer of an amidino group to L-aspartic acid has not been straightforward. In studies of amidinotransferase from various species, which used L-arginine as the amidino group donor, L-aspartic acid was found to be unable to act as an acceptor. researchgate.netresearchgate.net

Future exploration is directed towards novel enzyme classes:

ATP-Grasp Ligases: This superfamily of enzymes is known for catalyzing the formation of amide bonds. tandfonline.com Specific members, like Pgm1 and its orthologs, attach amidino-containing amino acids to peptides. tandfonline.com While their native substrates are different, their catalytic mechanism could be engineered through directed evolution to accept L-aspartate as a nucleophile.

Amidinotransferases: The discovery of new amidinotransferases from diverse microbial sources remains a promising avenue. tandfonline.com Genome mining and functional screening could reveal enzymes with the desired substrate specificity for L-aspartate.

Advanced Computational Approaches for Rational Design of N-Amidino-L-Aspartate-Based Modulators

Computational chemistry and bioinformatics are accelerating the design of molecules that can modulate the enzymes involved in N-amidino-L-aspartate metabolism. These in silico methods offer a faster, more targeted approach than traditional screening.

Structure-Based and Ligand-Based Design: For enzymes like amidinoaspartase, where a structure may be determined or modeled, techniques like molecular docking can be used to predict how potential inhibitors bind to the active site. oatext.com In cases where no receptor structure is available, ligand-based methods, such as pharmacophore modeling, can be employed. This approach was successfully used to design potent agonists for the TAAR1 receptor based on the key features of known active molecules. nih.govunits.it

De Novo Design: Software platforms like DOGS (Design of Genuine Structures) can assemble novel chemical entities from building blocks based on a set of rules, including similarity to a reference compound and synthetic accessibility. d-nb.infoplos.org This could be used to generate entirely new scaffolds for modulators of N-amidino-L-aspartate pathways.

AI-Powered Protein Structure Prediction: The advent of highly accurate protein structure prediction tools like AlphaFold is a game-changer. diva-portal.org By generating reliable 3D models of enzymes like amidinoaspartase or other potential protein targets of N-amidino-L-aspartate, these tools can provide the structural basis for high-precision, rational drug design and virtual screening campaigns, which have shown to be more effective than screens based on older homology models. diva-portal.org

A summary of computational design strategies is presented in the table below.

| Computational Strategy | Description | Application to N-Amidino-L-Aspartate |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. | Screening virtual libraries of compounds for potential inhibitors of amidinoaspartase. oatext.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | Building models based on known substrates or inhibitors to guide the design of new modulators. nih.gov |

| De Novo Design | Generates novel molecular structures algorithmically based on desired properties and synthetic feasibility. | Creating new, synthesizable inhibitor scaffolds for enzymes in the N-amidino-L-aspartate pathway. d-nb.infoplos.org |

| AI Structure Prediction | Uses artificial intelligence to predict the 3D structure of a protein from its amino acid sequence. | Generating high-quality models of amidinoaspartase to enable structure-based drug design. diva-portal.org |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The role of N-amidino-L-aspartate is being elucidated through metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. By integrating metabolomics with other "omics" fields like proteomics and transcriptomics, researchers can build a comprehensive picture of the metabolic networks where this compound participates.

High-resolution analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of N-amidino-L-aspartate in complex biological samples. oup.commdpi.com Recent metabolomic studies have identified significant changes in the levels of N-amidino-L-aspartate in various disease states:

Hepatocellular Carcinoma (HCC): In a multi-omics analysis of HCC, N-amidino-L-aspartate was identified as one of the top 10 down-regulated differentially expressed metabolites in tumor tissue compared to adjacent non-tumor tissue. nih.gov

Liver Injury: In a rat model of acute liver injury, levels of N-amidino-L-aspartate were significantly increased, and this increase was modulated by treatment with sea buckthorn sterols, indicating its involvement in liver metabolism and pathology. mdpi.com

Osteoarthritis (OA): A metabolomics study comparing normal, OA, and osteoporotic OA (OP-OA) cartilage found N-amidino-L-aspartate to be among the key differential metabolites, suggesting a role in joint health and disease. frontiersin.org

COVID-19: Targeted metabolomic analysis of plasma from COVID-19 patients revealed significant alterations in numerous metabolites, including N-amidino-L-aspartate, correlating with disease severity and progression. oup.commedrxiv.org

These findings, summarized in the table below, highlight N-amidino-L-aspartate as a dynamic metabolite and potential biomarker across a range of conditions.

| Disease/Condition | Biological System | Observed Change in N-Amidino-L-Aspartate | Reference |

| Hepatocellular Carcinoma | Human Liver Tissue | Down-regulated | nih.gov |

| Acute Liver Injury | Rat Model | Increased | mdpi.com |

| Osteoarthritis | Human Cartilage | Altered | frontiersin.org |

| COVID-19 | Human Plasma | Altered | oup.commedrxiv.org |

Development of High-Throughput Screening Assays for Enzymatic Modulators

To accelerate the discovery of molecules that can inhibit or enhance the activity of enzymes like amidinoaspartase, high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of thousands of compounds.

The development of an HTS assay for a related enzyme, human aspartate N-acetyltransferase (ANAT), provides a valuable blueprint. nih.govnih.gov Researchers developed a fluorescence-based assay in a 384-well plate format. The activity of the enzyme was coupled to the release of Coenzyme A, which was then detected with a fluorescent dye. nih.gov

A similar strategy could be adapted for amidinoaspartase:

Enzyme Source: Recombinant amidinoaspartase would be purified to ensure a consistent and active enzyme supply.

Assay Principle: The assay would measure the product of the enzymatic reaction. Since amidinoaspartase produces L-aspartate and urea, one could develop a coupled enzymatic assay where the production of L-aspartate or urea leads to a change in fluorescence or absorbance.

HTS Format: The assay would be miniaturized to a 96-well or 384-well plate format to allow for automated liquid handling and plate reading, enabling the screening of large chemical libraries. researchgate.netnih.gov

Orthogonal Assays: Hits from the primary HTS screen would be confirmed using a secondary, different assay method (e.g., a radioactive-based assay using radiolabeled N-amidino-L-aspartate) to eliminate false positives. nih.gov

The establishment of such an HTS cascade would be a critical step in identifying lead compounds for further development as potential therapeutics or research tools.

Comparative Biochemical Studies Across Diverse Biological Systems

Comparing the enzymes involved in N-amidino-L-aspartate metabolism across different species provides insights into their evolution, structure-function relationships, and substrate specificities.

Studies on amidinotransferases from various organisms, including rat, pig, and human, have shown that these enzymes exhibit distinct specificities for their amino acid substrates. researchgate.net Notably, in the systems studied, L-aspartic acid was not an effective acceptor for the amidino group from L-arginine, highlighting a specificity that appears to be conserved across these species. researchgate.net

Furthermore, comparative studies of bacterial amidinohydrolases have revealed important differences. kyoto-u.ac.jp While the guanidinosuccinate amidinohydrolase from Pseudomonas chlororaphis is quite specific for N-amidino-L-aspartate, other bacterial hydrolases that act on similar guanidino compounds show different substrate preferences. kyoto-u.ac.jp A key finding from these comparative studies is that L-aspartate acts as a competitive inhibitor of guanidinosuccinate amidinohydrolase, providing clues about the architecture of the enzyme's active site. kyoto-u.ac.jp

Future comparative studies will likely involve:

Broader Species Surveys: Exploring the presence and properties of amidinoaspartase and related enzymes in a wider range of bacteria, archaea, fungi, and plants.

Structural Biology: Solving the crystal structures of these enzymes from different organisms to understand the molecular basis for their substrate specificities.

Kinetic Analysis: Performing detailed kinetic characterization to compare catalytic efficiency (kcat/Km) and inhibition profiles across different species.

This comparative approach is fundamental to understanding the biological roles of N-amidino-L-aspartate in different environments and to identifying enzymes with unique properties for potential biotechnological applications.

Q & A

Q. What enzymatic pathways are involved in the metabolism of N-amidino-L-aspartate(1−), and how can these be experimentally validated?

N-Amidino-L-aspartate(1−) is metabolized by N-amidino-L-aspartate amidinohydrolase (EC 3.5.3.3), which catalyzes its hydrolysis into L-aspartate and urea . To validate this pathway, researchers can:

- Purify the enzyme from relevant biological sources (e.g., microbial or mammalian tissues) and perform in vitro kinetic assays using UV-Vis spectroscopy to monitor urea production.

- Use HPLC or LC-MS to quantify substrate depletion and product formation over time.

- Compare kinetic parameters (e.g., , ) with other amidinohydrolases to assess substrate specificity .

Q. What are the primary analytical methods for identifying and quantifying N-amidino-L-aspartate(1−) in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use hydrophilic interaction chromatography (HILIC) for polar compound separation. Internal standards like isotopically labeled analogs improve accuracy .

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm structural identity by analyzing characteristic peaks (e.g., amidino group resonances at δ 6.5–7.5 ppm) .

Q. How is N-amidino-L-aspartate(1−) synthesized, and what are the critical purity validation steps?

- Chemical Synthesis : Use reductive amination of L-aspartate with cyanamide under acidic conditions.

- Biocatalytic Routes : Explore aspartate-specific transaminases or amidinotransferases for enantioselective synthesis .

- Purity Validation :

- TLC (silica gel, ninhydrin staining) to detect unreacted starting materials.

- Elemental Analysis for C, H, N composition.

- Chiral HPLC to confirm optical purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of N-amidino-L-aspartate(1−) across different biological models?

- Case Study : In aging mouse retinas, N-amidino-L-aspartate(1−) levels decrease significantly, suggesting a role in redox balance via the pentose phosphate pathway (PPP) . However, microbial studies emphasize its urea cycle linkage . To reconcile these:

- Perform tissue-specific isotope tracing (N-labeled substrate) to track metabolic flux.

- Use knockout models (e.g., CRISPR-Cas9 targeting amidinohydrolase) to assess functional redundancy.

- Apply multi-omics integration (transcriptomics + metabolomics) to identify conserved vs. species-specific pathways .

Q. What experimental designs are optimal for studying the structural dynamics of N-amidino-L-aspartate(1−) in enzyme binding pockets?

- Molecular Dynamics (MD) Simulations : Use crystal structures of amidinohydrolases (PDB accessions) to model ligand binding.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamic parameters (, ).

- X-ray Crystallography : Co-crystallize the enzyme with N-amidino-L-aspartate(1−) and solve structures at ≤2.0 Å resolution to identify key residues (e.g., catalytic triad) .

Q. How can researchers address methodological limitations in detecting transient intermediates during N-amidino-L-aspartate(1−) catalysis?

- Stopped-Flow Spectroscopy : Monitor rapid enzymatic reactions (millisecond resolution) using fluorescent probes (e.g., dansyl derivatives).

- Cryo-Enzymology : Quench reactions at cryogenic temperatures to stabilize intermediates for NMR or EPR analysis.

- Computational Docking : Predict intermediate conformations using QM/MM (quantum mechanics/molecular mechanics) hybrid methods .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in N-amidino-L-aspartate(1−) toxicity studies?

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC and Hill coefficients.

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., wild-type vs. enzyme-deficient models) using Tukey’s HSD.

- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify outliers and clusters .

Q. How should researchers design controls to distinguish between direct and indirect effects of N-amidino-L-aspartate(1−) in cell-based assays?

- Negative Controls : Use structurally similar but inactive analogs (e.g., N-acetyl-L-aspartate).

- Knockdown/Overexpression Models : Silence or overexpress amidinohydrolase to isolate substrate-specific effects.

- Time-Course Experiments : Measure temporal changes in metabolite levels and correlate with phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.